molecular formula C15H22O5 B1660067 Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl- CAS No. 71305-94-7

Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-

Cat. No. B1660067
CAS RN: 71305-94-7
M. Wt: 282.33 g/mol
InChI Key: MWDNWQAVYQDZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl- is a terpene lactone.
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl- is a natural product found in Lactarius blennius, Lactarius pallidus, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Stability

  • Azuleno(5,6-c)furan derivatives, including the compound , have been synthesized using a tandem cycloaddition-cycloreversion strategy. These compounds are noted for their enhanced stability compared to isobenzofuran, a factor of interest in chemical research for potential applications in various fields (Payne & Wege, 2003).

Structural Characterization and Properties

  • The structural properties and chemical behavior of related azuleno compounds have been explored. For example, studies have examined the formation of azulenes and their derivatives under specific conditions, providing insights into their molecular structures and potential reactivity (Lellek & Hansen, 2001).

Potential Biological Activities

  • While direct studies on the specific compound are limited, research on similar azuleno compounds suggests potential biological activities. For instance, some azulene derivatives have shown anticancer and antiangiogenic properties, indicating possible therapeutic applications (Romagnoli et al., 2015).

Formation Mechanisms and Reactions

  • The mechanisms underlying the formation of azulenes, including azuleno(5,6-c)furan derivatives, have been a subject of study, shedding light on their synthesis pathways and potential for forming various chemical structures (Nozoe et al., 1971).

properties

CAS RN

71305-94-7

Product Name

Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

1,5,9-trihydroxy-5,7,7-trimethyl-4,5a,6,8,8a,9-hexahydro-1H-azuleno[5,6-c]furan-3-one

InChI

InChI=1S/C15H22O5/c1-14(2)4-7-9(6-14)15(3,19)5-8-10(11(7)16)13(18)20-12(8)17/h7,9,11,13,16,18-19H,4-6H2,1-3H3

InChI Key

MWDNWQAVYQDZQI-UHFFFAOYSA-N

SMILES

CC1(CC2C(C1)C(CC3=C(C2O)C(OC3=O)O)(C)O)C

Canonical SMILES

CC1(CC2C(C1)C(CC3=C(C2O)C(OC3=O)O)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-
Reactant of Route 2
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-
Reactant of Route 3
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-
Reactant of Route 4
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-
Reactant of Route 5
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-
Reactant of Route 6
Azuleno(5,6-c)furan-1(3H)-one, 4,4a,5,6,7,7a,8,9-octahydro-3,4,8-trihydroxy-6,6,8-trimethyl-

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